Cas no 2416234-02-9 (4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochloride)

4-Chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The presence of both chloro and trifluoromethyl substituents enhances its reactivity, making it a versatile intermediate for further functionalization. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound’s pyrrolopyridine core is of particular interest in medicinal chemistry due to its structural similarity to bioactive molecules, suggesting utility in the development of novel therapeutics. Its well-defined synthetic pathway ensures consistent purity, supporting reliable performance in research applications.
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochloride structure
2416234-02-9 structure
商品名:4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochloride
CAS番号:2416234-02-9
MF:C8H7Cl2F3N2
メガワット:259.055790185928
MDL:MFCD32668153
CID:5675773
PubChem ID:146155580

4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
    • 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
    • EN300-26620213
    • 2416234-02-9
    • 4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochloride
    • MDL: MFCD32668153
    • インチ: 1S/C8H6ClF3N2.ClH/c9-7-4-1-2-13-5(4)3-6(14-7)8(10,11)12;/h3,13H,1-2H2;1H
    • InChIKey: AWMMAMPGFQPUOA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2=C(C=C(C(F)(F)F)N=1)NCC2.Cl

計算された属性

  • せいみつぶんしりょう: 257.9938381g/mol
  • どういたいしつりょう: 257.9938381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų

4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26620213-0.25g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
2416234-02-9 95.0%
0.25g
$2171.0 2025-03-20
Enamine
EN300-26620213-0.5g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
2416234-02-9 95.0%
0.5g
$3421.0 2025-03-20
Enamine
EN300-26620213-5.0g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
2416234-02-9 95.0%
5.0g
$12717.0 2025-03-20
Enamine
EN300-26620213-10.0g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
2416234-02-9 95.0%
10.0g
$18857.0 2025-03-20
1PlusChem
1P028Y2G-100mg
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridinehydrochloride
2416234-02-9 95%
100mg
$1942.00 2024-05-22
1PlusChem
1P028Y2G-1g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridinehydrochloride
2416234-02-9 95%
1g
$5482.00 2023-12-18
1PlusChem
1P028Y2G-5g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridinehydrochloride
2416234-02-9 95%
5g
$15781.00 2023-12-18
1PlusChem
1P028Y2G-2.5g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridinehydrochloride
2416234-02-9 95%
2.5g
$10686.00 2023-12-18
Enamine
EN300-26620213-5g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
2416234-02-9 95%
5g
$12717.0 2023-09-12
Enamine
EN300-26620213-0.05g
4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
2416234-02-9 95.0%
0.05g
$1236.0 2025-03-20

4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochloride 関連文献

4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo3,2-cpyridine hydrochlorideに関する追加情報

Introduction to 4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride (CAS No. 2416234-02-9)

4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique chemical structure and molecular formula, belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of both chloro and trifluoromethyl substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The hydrochloride salt form of this compound enhances its solubility and stability, which are critical factors in pharmaceutical formulations. These attributes have positioned 4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride as a promising candidate for further investigation in various therapeutic areas.

Recent advancements in medicinal chemistry have highlighted the importance of pyrrolopyridine derivatives in the design of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The chloro substituent is known to enhance binding affinity to biological targets by participating in hydrogen bonding or ionic interactions, while the trifluoromethyl group can improve metabolic stability and bioavailability. The combination of these functional groups in 4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride makes it an intriguing molecule for further exploration.

In the realm of drug discovery, the structural features of this compound align well with the principles of ligand efficiency and target engagement. Researchers have leveraged its scaffold to develop molecules that interact with key biological pathways involved in diseases such as cancer and inflammation. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate pharmacokinetic properties, enhancing the overall efficacy of drug candidates.

One notable area where 4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases. The pyrrolopyridine core is a well-established motif in kinase inhibitors due to its ability to bind tightly to the ATP-binding site of these enzymes. The presence of both chloro and trifluoromethyl substituents further optimizes binding interactions with target kinases.

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases associated with cancer progression. These findings underscore the potential of 4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride as a lead compound for further optimization into novel anticancer agents. The hydrochloride salt form ensures that the compound remains stable under various storage conditions while maintaining its biological activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to introduce the chloro and trifluoromethyl substituents at specific positions on the pyrrolopyridine core. These synthetic strategies often involve palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes.

In conclusion,4-chloro-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a scaffold for drug discovery is further enhanced by its solubility and stability when formulated as a hydrochloride salt. Continued research into this compound is expected to yield novel therapeutic agents that address unmet medical needs.

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